

Application Notes and Protocols for In Vivo Imaging with QP5020

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Compound of Interest

Compound Name: QP5020

Cat. No.: B15616660

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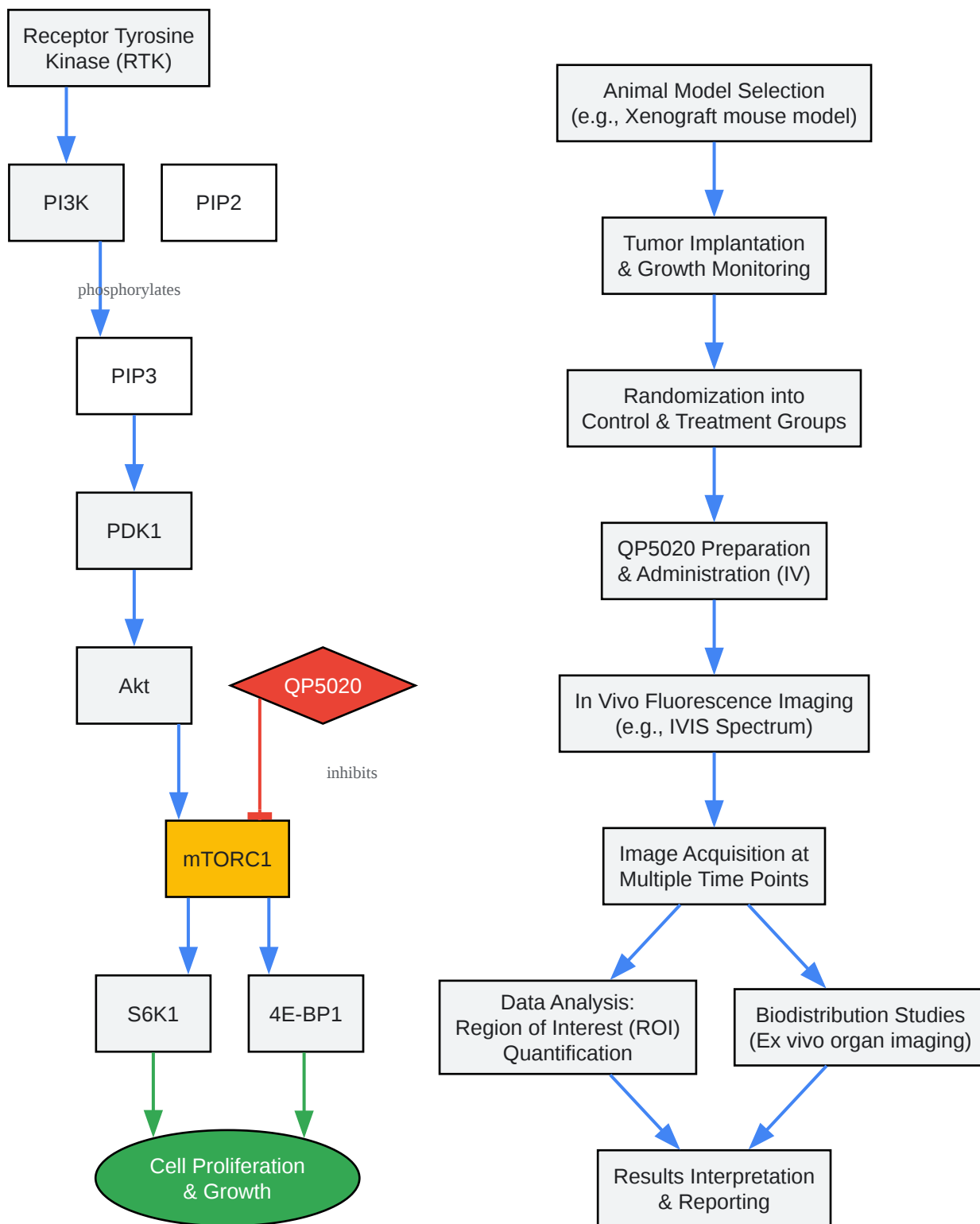
Introduction

QP5020 is a novel, fluorescently-labeled small molecule designed for in vivo imaging and targeted drug delivery applications. Its core structure allows for high-contrast visualization in deep-tissue settings, making it an invaluable tool for preclinical research in various therapeutic areas, particularly oncology. This document provides detailed application notes and protocols for the effective utilization of **QP5020** in in vivo imaging studies.

QP5020 is engineered to selectively bind to and inhibit the mammalian target of rapamycin (mTOR), a critical kinase in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. The covalent attachment of a near-infrared (NIR) fluorophore allows for non-invasive, real-time monitoring of **QP5020**'s biodistribution, target engagement, and pharmacokinetics.

Hypothetical Signaling Pathway of QP5020 Target

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the inhibitory action of **QP5020**. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. **QP5020**'s ability to inhibit mTOR provides a therapeutic rationale, while its fluorescent properties enable visualization of this engagement in vivo.



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